molecular formula C9H10ClNO2 B12612230 2-Chloro-4-(ethoxyacetyl)pyridine CAS No. 898785-00-7

2-Chloro-4-(ethoxyacetyl)pyridine

Cat. No.: B12612230
CAS No.: 898785-00-7
M. Wt: 199.63 g/mol
InChI Key: RTDUPRQGBPAOLO-UHFFFAOYSA-N
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Description

2-Chloro-4-(ethoxyacetyl)pyridine is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a chloro group at the second position and an ethoxyacetyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(ethoxyacetyl)pyridine can be achieved through several methods. One common method involves the reaction of 2-chloropyridine with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(ethoxyacetyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxyacetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-Chloro-4-(ethoxyacetyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(ethoxyacetyl)pyridine involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethoxyacetyl group can undergo oxidation or reduction. These reactions can lead to the formation of various biologically active compounds that interact with enzymes, receptors, or other molecular targets in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(ethoxyacetyl)pyridine is unique due to the presence of both chloro and ethoxyacetyl groups, which confer specific reactivity and potential biological activities. Its unique structure allows for diverse chemical transformations and applications in various fields of research and industry .

Properties

CAS No.

898785-00-7

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)-2-ethoxyethanone

InChI

InChI=1S/C9H10ClNO2/c1-2-13-6-8(12)7-3-4-11-9(10)5-7/h3-5H,2,6H2,1H3

InChI Key

RTDUPRQGBPAOLO-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)C1=CC(=NC=C1)Cl

Origin of Product

United States

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